5,7-Dibromo-8-quinolyl 2,3,5,6-tetramethylbenzenesulfonate
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Overview
Description
5,7-Dibromo-8-quinolyl 2,3,5,6-tetramethylbenzenesulfonate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of bromine atoms at the 5th and 7th positions of the quinoline ring, and a tetramethylbenzenesulfonate group attached to the 8th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-8-quinolyl 2,3,5,6-tetramethylbenzenesulfonate typically involves the bromination of 8-hydroxyquinoline followed by sulfonation. The bromination can be achieved using bromine in the presence of a suitable solvent such as ethanol or water . The sulfonation step involves the reaction of the brominated quinoline with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. The bromination and sulfonation steps are carried out in large-scale reactors with efficient mixing and temperature control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-8-quinolyl 2,3,5,6-tetramethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 5,7-dihydroquinoline derivatives.
Substitution: Formation of 5,7-diaminoquinoline derivatives.
Scientific Research Applications
5,7-Dibromo-8-quinolyl 2,3,5,6-tetramethylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-8-quinolyl 2,3,5,6-tetramethylbenzenesulfonate involves its interaction with specific molecular targets. The bromine atoms and the quinoline ring play a crucial role in binding to enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access . Additionally, the sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-2-methyl-8-quinolinol: Similar structure but with a methyl group at the 2nd position.
5,7-Dichloro-8-hydroxyquinoline: Chlorine atoms instead of bromine at the 5th and 7th positions.
8-Hydroxyquinoline: Lacks the bromine and sulfonate groups.
Uniqueness
5,7-Dibromo-8-quinolyl 2,3,5,6-tetramethylbenzenesulfonate is unique due to the presence of both bromine atoms and the tetramethylbenzenesulfonate group. This combination enhances its biological activity and solubility, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H17Br2NO3S |
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Molecular Weight |
499.2 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 2,3,5,6-tetramethylbenzenesulfonate |
InChI |
InChI=1S/C19H17Br2NO3S/c1-10-8-11(2)13(4)19(12(10)3)26(23,24)25-18-16(21)9-15(20)14-6-5-7-22-17(14)18/h5-9H,1-4H3 |
InChI Key |
MVQAFKZAVRABOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C)C |
Origin of Product |
United States |
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